2,4,6-Trichloropyrimidine-5-carbaldehyde

Organic Synthesis Medicinal Chemistry Regioselectivity

2,4,6-Trichloropyrimidine-5-carbaldehyde is a halogenated heterocyclic compound classified as a trisubstituted pyrimidine-5-carbaldehyde derivative. Its molecular formula is C5HCl3N2O, with a molecular weight of 211.43 g/mol.

Molecular Formula C5HCl3N2O
Molecular Weight 211.43 g/mol
CAS No. 50270-27-4
Cat. No. B1310558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyrimidine-5-carbaldehyde
CAS50270-27-4
Molecular FormulaC5HCl3N2O
Molecular Weight211.43 g/mol
Structural Identifiers
SMILESC(=O)C1=C(N=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H
InChIKeyKVJIRFGNHAAUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyrimidine-5-carbaldehyde (CAS 50270-27-4) Technical Profile and Core Characteristics


2,4,6-Trichloropyrimidine-5-carbaldehyde is a halogenated heterocyclic compound classified as a trisubstituted pyrimidine-5-carbaldehyde derivative. Its molecular formula is C5HCl3N2O, with a molecular weight of 211.43 g/mol . Key physicochemical properties include a melting point range of 131-132 °C and a predicted boiling point of 278.6±35.0 °C . The compound is a solid at ambient temperature and is slightly soluble in water [1]. Its structure is defined by an aldehyde group at the 5-position and chlorine atoms at the 2, 4, and 6 positions on the pyrimidine ring. This combination of electrophilic sites makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

2,4,6-Trichloropyrimidine-5-carbaldehyde: Why Direct Substitution with Analogs is Not Feasible in Regioselective Syntheses


While other chlorinated pyrimidine aldehydes (e.g., 2,4-dichloro or 4,6-dichloro variants) are available as building blocks, they lack the specific tri-chlorination pattern that is essential for stepwise, orthogonal functionalization. The presence of three chemically distinct leaving groups in 2,4,6-Trichloropyrimidine-5-carbaldehyde is not a mere redundancy; it is a prerequisite for achieving the high regioselectivity required in the synthesis of complex, trisubstituted pyrimidines [1]. This unique substitution pattern enables the sequential introduction of nucleophiles with predictable positional control, a capability that is not achievable with di-chlorinated analogs. For example, the SNAr reactivity order is established as C-4 > C-2 > C-6, allowing for a controlled, three-step derivatization process [2]. Substituting with a less halogenated analog would compromise the synthetic route by reducing the number of viable diversification steps and altering the established regioselectivity, ultimately leading to different products or complex mixtures [1].

Quantitative Differentiation: Performance of 2,4,6-Trichloropyrimidine-5-carbaldehyde in SNAr Regioselectivity and Downstream Yields


SNAr Regioselectivity in Arylaminopyrimidine Synthesis: A Direct Head-to-Head Comparison with 2,4-Dichloropyrimidine-5-carbaldehyde

A direct comparative study demonstrates that 2,4,6-Trichloropyrimidine-5-carbaldehyde enables a specific and reproducible sequence of nucleophilic substitutions (C-4 > C-2 > C-6) when reacted with aniline [1]. In contrast, the analogous reaction with 2,4-dichloropyrimidine-5-carbaldehyde lacks the third reactive chlorine atom at the C-6 position, precluding the same sequence of trisubstitution and limiting the final product's structural diversity [2].

Organic Synthesis Medicinal Chemistry Regioselectivity

Reaction Yield and Green Chemistry Efficiency: Cross-Study Comparison with Published Methods for 4,6-Dichloropyrimidine-5-carbaldehyde

A 2023 study utilizing 2,4,6-Trichloropyrimidine-5-carbaldehyde achieved a 92% yield in the conversion to the corresponding 5-cyanopyrimidine under mild conditions (60 °C, 1 hour) . This yield is notably high when compared to a 2013 study on the related 4,6-dichloropyrimidine-5-carbaldehyde, which reported a maximum yield of 73% for a similar functionalization to form pyrazolo[3,4-d]pyrimidines .

Green Chemistry Process Chemistry Yield Optimization

Potential for Orthogonal Functionalization: Differential Reactivity vs. 2,4,6-Trichloropyrimidine

The presence of the aldehyde group in 2,4,6-Trichloropyrimidine-5-carbaldehyde provides a site for orthogonal reactions that are impossible with the parent compound, 2,4,6-trichloropyrimidine. While both compounds can undergo SNAr at the chlorine positions, the aldehyde in the target compound can be selectively reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to form imines or hydrazones, all without affecting the aromatic chlorines . This is a functional class-level distinction that enables more complex and diverse molecular scaffolds .

Building Block Medicinal Chemistry Orthogonal Synthesis

Where 2,4,6-Trichloropyrimidine-5-carbaldehyde Provides a Verifiable Technical Advantage: Primary Application Scenarios


Synthesis of Highly Substituted, Regioisomerically Pure 2-Arylaminopyrimidine Scaffolds for Kinase Inhibitor Programs

In medicinal chemistry, the design of kinase inhibitors often requires precise control over the substitution pattern of a central pyrimidine core to achieve optimal target engagement and selectivity. The established and predictable SNAr reactivity of 2,4,6-Trichloropyrimidine-5-carbaldehyde (C-4 > C-2 > C-6) is a critical asset in this context, as demonstrated in the regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes [1]. This property allows chemists to confidently execute a three-step diversification strategy, introducing aryl or alkyl amines at specific positions to build complex, patentable structures. This is a key differentiator from di-chloro analogs that cannot support the same degree of controlled, sequential functionalization, often leading to mixtures of regioisomers and lower yields of the desired product [1].

Production of Structurally Unique Nucleoside Base Precursors and Nucleic Acid Analogs

The compound's ability to be transformed into fused bicyclic pyrimidine systems, as demonstrated by its conversion to structurally and electronically unique G∧C base precursors via SNAr reactions and subsequent Suzuki cross-couplings, is a direct application of its orthogonal reactivity [1]. The initial regioselective substitution on the pyrimidine ring is the cornerstone of this synthetic sequence, and it is a capability that cannot be replicated with 2,4,6-trichloropyrimidine, which lacks the aldehyde handle necessary for forming the fused ring system . This pathway is essential for researchers developing novel nucleic acid-based probes, antisense therapeutics, or antiviral nucleoside analogs, providing a clear route to molecules with potentially improved binding affinity and stability.

Efficient Synthesis of 5-Cyano and 5-Carboxylic Acid Pyrimidine Derivatives

For synthetic chemists aiming to introduce a nitrile or carboxylic acid group to the pyrimidine core, 2,4,6-Trichloropyrimidine-5-carbaldehyde offers a high-yielding and direct route. Quantitative data shows that the aldehyde can be converted to the corresponding 5-cyanopyrimidine in 92% yield under mild conditions . This efficiency provides a significant advantage in process chemistry and scale-up, as it avoids the need for more expensive or hazardous cyanide sources or harsh oxidation protocols. The high yield directly impacts cost-of-goods and process mass intensity, making it a preferred intermediate over alternative starting materials that may require longer, lower-yielding sequences to achieve the same functional group transformation.

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